Vicenistatin

Descripción

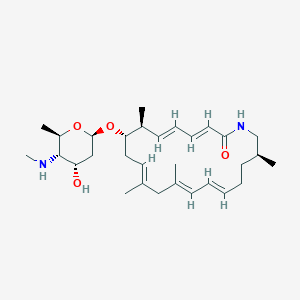

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

150999-05-6 |

|---|---|

Fórmula molecular |

C30H48N2O4 |

Peso molecular |

500.7 g/mol |

Nombre IUPAC |

(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one |

InChI |

InChI=1S/C30H48N2O4/c1-21-12-8-7-9-13-23(3)20-32-28(34)15-11-10-14-24(4)27(17-16-22(2)18-21)36-29-19-26(33)30(31-6)25(5)35-29/h7-8,10-12,14-16,23-27,29-31,33H,9,13,17-20H2,1-6H3,(H,32,34)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,27-,29-,30+/m0/s1 |

Clave InChI |

FINGADBUNZWVLV-KVAOKYIVSA-N |

SMILES |

CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |

SMILES isomérico |

C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@@H]([C@@H]([C@H](O2)C)NC)O)/C)\C |

SMILES canónico |

CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |

Sinónimos |

vicenistatin |

Origen del producto |

United States |

Microbial Production and Strain Engineering Strategies for Vicenistatin

Identification and Characterization of Native Producer Organisms

The journey to harnessing vicenistatin began with the identification of microorganisms capable of its biosynthesis. Two key players have emerged in this field: Streptomyces halstedii HC34 and Streptomyces parvus SCSIO Mla-L010.

Streptomyces halstedii HC34 as Primary Source

Streptomyces halstedii HC34 was the first identified producer of this compound. wikipedia.orgresearchgate.net This marine-derived bacterium synthesizes this compound, a compound characterized by a 20-membered macrolactam core linked to the unusual aminosugar, vicenisamine. mdpi.comcore.ac.uk The biosynthetic pathway in S. halstedii HC34 involves a polyketide synthase (PKS) that utilizes a unique 3-methylaspartate-derived molecule as a starter unit. nih.gov The biosynthetic gene cluster, designated vin, has been cloned and sequenced, providing a genetic blueprint for understanding and manipulating this compound production. core.ac.uknih.gov This foundational work has been crucial for subsequent metabolic engineering efforts.

Streptomyces parvus SCSIO Mla-L010 and Mutant Strains (e.g., ΔvicG)

More recently, Streptomyces parvus SCSIO Mla-L010, a bacterium associated with the marine mollusk Monodonata labio, was identified as another this compound producer. acs.orgnih.gov Whole-genome sequencing of this strain revealed a this compound biosynthetic gene cluster highly similar to the one found in S. halstedii HC34. acs.org

A significant breakthrough came from the creation of mutant strains of S. parvus SCSIO Mla-L010. By inactivating specific genes within the biosynthetic cluster, researchers have been able to generate novel this compound analogues. A notable example is the ΔvicG mutant, in which the vicG gene, encoding an N-methyltransferase, is disrupted. mdpi.comnih.gov This enzyme is responsible for the final methylation step in the biosynthesis of the vicenisamine sugar moiety. acs.org The resulting ΔvicG mutant produces 4′-N-demethyl-vicenistatin, an analogue that has demonstrated improved antitumor activity and reduced cytotoxicity compared to the parent compound. mdpi.comsemanticscholar.org This highlights the potential of targeted gene disruption in creating new and potentially superior drug candidates.

Optimization of Fermentation Conditions for Enhanced Production

Beyond identifying and genetically modifying producer strains, optimizing the fermentation environment is critical for maximizing the yield of this compound and its analogues. Key factors include the composition of the culture medium and the osmotic pressure of the fermentation broth.

Influence of Culture Medium Components on this compound Analogue Yields

The composition of the culture medium significantly impacts the growth of the Streptomyces producer and its production of secondary metabolites. Studies on S. parvus SCSIO Mla-L010/ΔvicG have shown that the choice of carbon sources is crucial for the yield of 4′-N-demethyl-vicenistatin. mdpi.com

Systematic optimization studies, employing methods like one-factor-at-a-time (OFAT) and Plackett-Burman designs, have identified key medium components. mdpi.comdntb.gov.ua For instance, glycerol (B35011) and cassava starch have been identified as pivotal carbon sources influencing the production of 4′-N-demethyl-vicenistatin. mdpi.comdntb.gov.uamdpi.com While some carbon sources like glycerol can sometimes suppress the production of other antibiotics in different Streptomyces species, a synergistic effect was observed in the case of 4′-N-demethyl-vicenistatin production. mdpi.com The use of sustained-release carbon sources like cassava starch has also proven beneficial. mdpi.comresearchgate.net

Further optimization using response surface methodology (RSM) and artificial neural network-genetic algorithm (ANN-GA) models has allowed for the fine-tuning of medium composition. mdpi.comdntb.gov.ua These statistical approaches help in understanding the interactive effects of different components and predicting the optimal concentrations for maximizing yield. For example, an ANN-GA optimized medium for S. parvus SCSIO Mla-L010/ΔvicG resulted in a significant increase in 4′-N-demethyl-vicenistatin production, reaching 0.1921 g/L. mdpi.comdntb.gov.ua

Table 1: Optimization of Medium Components for 4′-N-demethyl-vicenistatin Production

Impact of Osmotic Pressure on Biosynthesis Efficiency

Osmotic pressure is another critical parameter influencing the secondary metabolism of marine microorganisms like Streptomyces. mdpi.com The concentration of seawater salt in the fermentation medium can be manipulated to regulate osmotic pressure and, consequently, the production of metabolites. mdpi.comresearchgate.net

For S. parvus SCSIO Mla-L010/ΔvicG, an optimal salt concentration of 30 g/L was initially determined for the production of 4′-N-demethyl-vicenistatin. mdpi.com However, further studies revealed that while high osmotic pressure could obstruct the synthesis pathway, a synergistic interaction between sea salt and the carbon source could significantly amplify production. mdpi.com Increasing the sea salt concentration to 34 g/L in the ANN-GA optimized medium contributed to the enhanced yield. mdpi.com This demonstrates the delicate balance that must be achieved in the fermentation environment to maximize the efficiency of this compound biosynthesis.

Genetic Manipulation and Metabolic Engineering of this compound Producers

Genetic manipulation and metabolic engineering offer powerful tools to enhance the production of this compound and to create novel derivatives. irispublishers.com These strategies involve the direct modification of the producer organism's genome. irispublishers.com

In S. halstedii HC34, disruption of the vinI gene, which encodes a glutamate (B1630785) mutase essential for the formation of the 3-methylaspartate starter unit, completely abolished this compound production. nih.gov However, this mutant was able to produce new this compound derivatives, "desmethylvicenistatins," by utilizing aspartate as an alternative starter unit. nih.gov This demonstrates the flexibility of the this compound polyketide synthase and its potential for generating novel compounds through precursor-directed biosynthesis.

Table 2: Compound Names Mentioned

Comprehensive Elucidation of Vicenistatin Biosynthetic Pathway

Overview of Polyketide Synthase (PKS) Assembly Line

The core scaffold of vicenistatin is constructed by a type I modular polyketide synthase (PKS) assembly line. nih.govcapes.gov.br This enzymatic machinery consists of large, multifunctional proteins organized into modules, with each module responsible for one cycle of polyketide chain elongation. nih.govmdpi.comannualreviews.org The this compound biosynthetic gene cluster encodes four such modular PKS proteins: VinP1, VinP2, VinP3, and VinP4. nih.govcapes.gov.br

A notable feature of the this compound PKS is its loading module, which is located at the N-terminus of VinP1. Unlike typical PKS loading modules that contain domains for activating the starter unit, the this compound loading module possesses only an acyl carrier protein (ACP) domain. nih.govtandfonline.com This suggests that the activation and loading of the starter unit are carried out by discrete, standalone enzymes. nih.govtandfonline.com The subsequent extension modules contain the standard set of domains—ketosynthase (KS), acyltransferase (AT), and ACP—that work in a sequential, assembly-line fashion to build the polyketide chain. pnas.orgresearchgate.net The AT domains within these modules are responsible for selecting and transferring specific extender units, primarily malonyl-CoA and methylmalonyl-CoA, onto the growing polyketide chain. researchgate.netnih.gov The process is terminated by a thioesterase (TE) domain located at the C-terminus of VinP4, which catalyzes the macrolactamization to form the 20-membered ring of the vicenilactam aglycon. tandfonline.comtandfonline.com

Biosynthesis of the Unique 3-Aminoisobutyrate (B1258132) (3AIB) Starter Unit

The biosynthesis of this compound begins with the formation of a unique starter unit, 3-aminoisobutyrate (3AIB). pnas.org This β-amino acid is derived from the primary metabolite L-glutamate through a series of enzymatic transformations. tandfonline.comrsc.org

Mechanistic Role of Glutamate (B1630785) Mutase (VinI and VinH Subunits) in 3-Methylaspartate Formation

The initial step in the formation of the 3AIB starter unit is the conversion of L-glutamate to (2S,3S)-3-methylaspartate. tandfonline.comrsc.org This rearrangement is catalyzed by a coenzyme B12-dependent glutamate mutase, which is composed of two subunits, VinH and VinI. tandfonline.comrsc.orgasm.org The vinH and vinI genes are located within the this compound biosynthetic gene cluster. researchgate.netrsc.orgasm.org The proposed mechanism involves the generation of a radical intermediate, leading to the cleavage and subsequent re-ligation of the carbon skeleton of glutamate to form 3-methylaspartate. rsc.org This reaction is a critical entry point, committing glutamate to the specialized metabolic pathway of this compound biosynthesis. researchgate.netnih.gov

Enzymatic Conversion Steps from L-Glutamate to Polyketide Starter Unit

Following the formation of (2S,3S)-3-methylaspartate, the pathway to the 3AIB starter unit involves several key enzymatic steps. The (2S,3S)-3-methylaspartate is first activated and transferred to a standalone ACP, VinL. rsc.orgtandfonline.com Subsequently, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylase, VinO, acts on the ACP-tethered 3-methylaspartate to remove the α-carboxyl group, yielding 3-aminoisobutyryl-ACP. tandfonline.comrsc.org This decarboxylation step is crucial for the formation of the final β-amino acid starter unit. rsc.org Interestingly, the free form of 3-aminoisobutyric acid is not directly incorporated into this compound, indicating that these transformations occur while the intermediates are bound to the carrier protein. rsc.org

Function of Adenylation Enzymes (VinN) in Starter Unit Transfer

The specific recognition and activation of the β-amino acid precursor is a critical control point in the biosynthesis. This function is carried out by the adenylation enzyme VinN. tandfonline.comnih.gov VinN specifically recognizes (2S,3S)-3-methylaspartate and catalyzes its adenylation using ATP, forming a 3-methylaspartyl-AMP intermediate. nih.govnih.gov Subsequently, VinN transfers the activated 3-methylaspartate onto the standalone acyl carrier protein (ACP), VinL. tandfonline.comrsc.org Structural and biochemical studies have revealed that VinN has a unique substrate-binding pocket tailored to accommodate β-amino acids, distinguishing it from adenylation enzymes that act on α-amino acids. tandfonline.comnih.govnih.gov This selective activation and transfer ensures that the correct starter unit is channeled into the PKS assembly line. nih.govresearchgate.net The process continues with another adenylation enzyme, VinM, which aminoacylates the 3-aminoisobutyryl-VinL with L-alanine to form a dipeptidyl-VinL intermediate. tandfonline.comresearchgate.netacs.org This dipeptide is then transferred to the loading module of the PKS by the trans-acting acyltransferase VinK. nih.govpnas.org

Biosynthesis of the Aminosugar Moiety: Vicenisamine

A key structural feature of this compound is the unique aminosugar, vicenisamine, which is attached to the macrolactam core. acs.orgnih.gov The biosynthesis of this sugar is governed by a dedicated set of genes within the this compound cluster.

Genetic Basis and Functional Analysis of Aminosugar Biosynthetic Genes (vicC, vicD, vicE, vicF, vicG)

The biosynthesis of vicenisamine is a multi-step process starting from a sugar nucleotide precursor, likely dTDP-glucose. researchgate.net A set of five genes, vicC, vicD, vicE, vicF, and vicG, have been identified and confirmed through gene inactivation studies to be essential for vicenisamine formation. acs.orgresearchgate.netresearchgate.net The gene cluster contains homologs for enzymes typically involved in deoxysugar biosynthesis, including an NDP-hexose 4,6-dehydratase and an aminotransferase. nih.govcapes.gov.br Specifically, VinE is predicted to be a 3-ketoreductase and VinF an aminotransferase. researchgate.net The final step in the pathway is catalyzed by VicG, an N-methyltransferase that methylates the 4'-amino group of the sugar. acs.orgresearchgate.net Inactivation of the vicG gene resulted in the production of 4'-N-demethylthis compound, confirming its role in the terminal methylation. acs.org The completed vicenisamine, in its activated dTDP-sugar form, is then transferred to the vicenilactam aglycon by the glycosyltransferase VinC. nih.govresearchgate.netacs.org

Enzymatic Activity and Substrate Flexibility of Vicenisaminyltransferase (VinC)

A key step in the biosynthesis of this compound is the glycosylation of the aglycon, vicenilactam, with the novel aminosugar, dTDP-α-D-vicenisamine. This reaction is catalyzed by the glycosyltransferase VinC. capes.gov.bracs.org

Enzymatic Activity: VinC facilitates the transfer of the vicenisaminyl group from its nucleotide-activated form to the vicenilactam core. acs.org This glycosylation is crucial for the biological activity of this compound.

Substrate Flexibility: Research has revealed that VinC exhibits remarkable substrate flexibility. acs.orgresearchgate.net It is capable of accepting a variety of glycosyl donors and acceptors, making it a valuable tool for glycodiversification efforts. acs.orgnih.gov In vitro studies have demonstrated that VinC can transfer several dTDP-2-deoxy-D-sugars, including mycarose (B1676882), digitoxose, and olivose, to vicenilactam. acs.orgncats.io Notably, VinC can utilize both α- and β-anomers of dTDP-sugars to form β- and α-glycosides, respectively. acs.org This capacity to catalyze glycosyl transfer from both anomers of dTDP-L-mycarose highlights its unique catalytic mechanism. acs.org The proposed mechanism involves a conformational change of the dTDP-sugar into a boat conformation during the transfer reaction. acs.orgresearchgate.net This flexibility has been exploited to generate structurally diverse glycosides by using unnatural glycosyl donors and acceptors. acs.org

Table 1: Substrate Flexibility of Vicenisaminyltransferase (VinC)

| Glycosyl Donor (dTDP-sugar) | Anomer | Product Glycosidic Bond | Reference |

|---|---|---|---|

| dTDP-α-D-vicenisamine | α | β | acs.org |

| dTDP-α-D-mycarose | α | β | acs.org |

| dTDP-α-D-digitoxose | α | β | acs.org |

| dTDP-α-D-olivose | α | β | acs.org |

| dTDP-α-D-2-deoxyglucose | α | β | acs.org |

| dTDP-β-D-mycarose | β | α | acs.org |

| dTDP-β-D-digitoxose | β | α | acs.org |

| dTDP-β-D-olivose | β | α | acs.org |

| dTDP-β-D-2-deoxyglucose | β | α | acs.org |

| dTDP-L-mycarose | α and β | β and α, respectively | acs.org |

Elongation and Cyclization within the Polyketide Backbone

The formation of the this compound polyketide backbone is a multi-step process involving chain elongation and eventual cyclization, orchestrated by a series of specialized enzymes.

The initiation of polyketide synthesis in this compound biosynthesis is a unique process. The starter unit, a dipeptidyl group, is assembled on a standalone acyl carrier protein (ACP), VinL. pnas.orgtandfonline.com This dipeptidyl moiety is then transferred to the ACP domain of the loading module of the first PKS, VinP1 (VinP1LdACP), a reaction catalyzed by the trans-acting acyltransferase (AT) VinK. pnas.org

The specific recognition between VinK and the two ACPs, VinL and VinP1LdACP, is crucial for the efficient transfer of the dipeptide. pnas.orgnih.gov Structural studies of the VinK-VinL complex have provided detailed insights into this interaction. pnas.orgiucr.org The crystal structure reveals that specific residues in VinK, including Arg-153, Met-206, and Arg-299, interact with the negatively charged helix II region of VinL. These interactions are weak and transient, which is characteristic of enzyme-ACP complexes and allows for the necessary reversible binding during the biosynthetic process. pnas.org The binding interface between VinK and VinP1LdACP is similar to that of VinK and VinL, although some of the interacting residues differ. nih.gov The structural understanding of these AT-ACP interactions is critical as they are key determinants of building block specificity in polyketide biosynthesis. pnas.org

A distinctive feature of this compound biosynthesis is the formation of a dipeptidyl starter unit. pnas.org This process involves the adenylation enzyme VinM, which catalyzes the formation of an amide bond. acs.orgproteopedia.orgnih.gov Unlike canonical adenylation enzymes that form thioesters, VinM transfers an L-alanyl group onto the amino group of the 3-aminoisobutyryl unit already attached to the phosphopantetheine arm of VinL. acs.orgproteopedia.orgacs.org This reaction generates dipeptidyl-VinL. acs.orgproteopedia.org

Structural and biochemical analyses of the VinM-VinL complex have elucidated how VinM distinguishes between aminoacyl-VinL and the unacylated VinL. acs.orgproteopedia.org The interactions with both the phosphopantetheine arm and the VinL protein itself are critical for the amide-forming activity of VinM. acs.orgproteopedia.orgnih.gov This unique activity of VinM highlights a protection-deprotection strategy for the aminoacyl-ACP intermediate, a feature that is conserved in the biosynthesis of other macrolactam antibiotics. acs.org

Protein-Protein Interactions Governing Acyltransfer (Acyltransferase VinK and Acyl Carrier Protein VinL)

Post-PKS Modifying Enzymes and Their Catalytic Roles

Following the assembly of the polyketide chain by the modular PKSs, a series of post-PKS modifications occur to yield the final this compound structure. tandfonline.comtandfonline.com These tailoring enzymes include oxygenases, glycosyltransferases, and methyltransferases, which contribute to the structural diversification of the polyketide. tandfonline.comtandfonline.comresearchgate.net

One crucial post-PKS modification is the removal of the terminal alanyl group from the elongated polyketide chain. This step is catalyzed by the amidohydrolase VinJ and is essential to permit the subsequent macrolactam formation by the thioesterase (TE) domain of the final PKS module, VinP4. tandfonline.com Another key tailoring step is the glycosylation of the aglycon, catalyzed by VinC as detailed above. capes.gov.br The biosynthesis of the vicenisamine sugar itself involves enzymes such as NDP-hexose 4,6-dehydratase and an aminotransferase, which are encoded within the vin gene cluster. capes.gov.br

Comparative Genomic and Enzymatic Analyses of Macrolactam Biosynthesis

Comparative analyses of the biosynthetic gene clusters of this compound and other macrolactams, such as salinilactam, BE-14106, and ML-449, have revealed evolutionary relationships and common biosynthetic strategies. asm.orgnih.govresearchgate.net Many macrolactam antibiotics utilize amino acids as starter units for their polyketide chains. asm.org

The this compound biosynthetic pathway, with its use of a β-amino acid starter unit, showcases a conserved mechanism for loading these units onto the PKS machinery. researchgate.net This often involves a set of enzymes homologous to VinN (adenylation enzyme), VinL (standalone ACP), and VinM (amide-forming adenylation enzyme). acs.orgresearchgate.net Phylogenetic analysis of the β-ketosynthase (KS) domains from various macrolactam PKSs suggests a common ancestry for these clusters, with evidence for gene duplication and acquisition events leading to the observed diversity. asm.orgresearchgate.net For instance, while most KS domains from macrolactam clusters form a specific subclade, some show closer relationships to those from polyene macrolide clusters, suggesting horizontal gene transfer. asm.orgresearchgate.net These comparative studies provide valuable insights into the evolution of small-ring macrolactam biosynthesis. asm.orgnih.gov

Synthetic Chemistry of Vicenistatin: Total Synthesis and Derivatives

Enantioselective Total Synthesis of Vicenistatin

The absolute stereochemistry of this compound was definitively established through its total synthesis. These synthetic endeavors are marked by their ingenuity in constructing the complex 20-membered ring and installing its numerous stereocenters with high fidelity.

In one prominent synthetic route, the macrolactam aglycone was disconnected into two key building blocks: an iodoaldehyde fragment and a phosphonate (B1237965) fragment. thieme-connect.com This design allows for the assembly of the macrocyclic precursor through sequential coupling reactions. The final key step is the glycosidation of the fully formed macrolactam aglycone with a protected derivative of the aminosugar, vicenisamine, followed by global deprotection to yield the natural product. rsc.orgcapes.gov.br This convergent plan offers the flexibility to modify the individual fragments, facilitating the synthesis of analogues for structure-activity relationship (SAR) studies. thieme-connect.comnih.gov

The construction of this compound's intricate structure has relied on a toolkit of powerful and sophisticated organic reactions. Different synthetic strategies have employed various combinations of these transformations to assemble the key fragments and effect the crucial macrocyclization.

Two distinct and successful strategies for the synthesis of the this compound aglycone highlight the application of these advanced methods:

Strategy 1: Suzuki Coupling-Based Macrocyclization: An early enantioselective total synthesis utilized an Evans asymmetric aldol (B89426) reaction to set key stereocenters and a Suzuki cross-coupling reaction to form a significant carbon-carbon bond within the aglycone backbone. rsc.orgcapes.gov.br This palladium-catalyzed cross-coupling reaction is a robust method for forming C(sp²)-C(sp²) bonds.

Strategy 2: HWE and Stille Coupling-Based Macrocyclization: A separate, highly convergent total synthesis employed a Horner-Wadsworth-Emmons (HWE) reaction to link two major fragments of the aglycone. thieme-connect.comnih.gov The HWE reaction, which involves the olefination of an aldehyde with a phosphonate ester, is a reliable method for forming carbon-carbon double bonds with generally high E-selectivity. nih.govtcichemicals.comalfa-chemistry.com Following the HWE coupling, the crucial 20-membered ring was closed using an intramolecular Stille coupling reaction. thieme-connect.comnih.govresearchgate.netresearchmap.jp This palladium-catalyzed reaction forms a new carbon-carbon bond between a vinyl iodide and a vinyl stannane (B1208499) moiety within the same molecule to generate the macrolactam. thieme-connect.com

The following table summarizes the key reactions used in prominent total syntheses of the this compound aglycone.

| Reaction | Purpose in Synthesis | Reference |

|---|---|---|

| Evans Asymmetric Aldol Reaction | Stereocontrolled formation of C-C bonds and installation of hydroxyl groups with specific stereochemistry. | rsc.orgcapes.gov.br |

| Suzuki Cross-Coupling | Formation of C-C bonds in the aglycone backbone. | rsc.orgcapes.gov.br |

| Horner-Wadsworth-Emmons (HWE) Reaction | Intermolecular coupling of aldehyde and phosphonate fragments to form a C=C double bond in the macrocycle precursor. | thieme-connect.comnih.gov |

| Intramolecular Stille Coupling | Key macrocyclization step to form the 20-membered lactam ring. | thieme-connect.comnih.govresearchgate.net |

Establishing the correct configuration of the multiple stereocenters within the this compound aglycone is a critical challenge. Synthetic chemists have employed substrate-controlled and reagent-controlled asymmetric reactions to achieve high levels of stereoselectivity.

The Evans asymmetric aldol reaction has proven to be a cornerstone in this endeavor. rsc.orgcapes.gov.br This reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the facial selectivity of an enolate's addition to an aldehyde. This allows for the predictable and highly diastereoselective formation of syn- or anti-aldol products, depending on the choice of reagents and auxiliary. After the reaction, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.

In addition to the Evans aldol reaction, other methods have been applied. For instance, the synthesis of a key iodoaldehyde fragment utilized Brown's asymmetric crotylboration to install a stereocenter with high enantiomeric excess (94% ee) and complete diastereoselectivity. thieme-connect.com The precise control afforded by these asymmetric transformations was instrumental in achieving the synthesis of the correct stereoisomer of the natural product. rsc.org

Advanced Organic Transformations Employed (e.g., Suzuki Cross-Coupling, Evans Asymmetric Aldol Reaction, Horner–Wadsworth–Emmons, Intramolecular Stille Coupling, Iodocyclization)

Semi-synthetic Approaches to this compound Derivatives and Analogues

Semi-synthesis, which involves the chemical modification of a naturally produced starting material, provides a powerful avenue for exploring the structure-activity relationships (SAR) of this compound and developing new analogues with potentially improved properties.

A key breakthrough enabling semi-synthetic studies was the isolation of 4'-N-demethylthis compound . This analogue was obtained from a mutant strain (ΔvicG) of the this compound-producing bacterium, Streptomyces parvus. researchmap.jpacs.org The inactivated gene, vicG, encodes the N-methyltransferase responsible for the final methylation of the 4'-amino group of the vicenisamine sugar. researchmap.jp

The free secondary amine in 4'-N-demethylthis compound serves as a chemical handle for directed modifications. Researchers have utilized this starting material to synthesize a series of new this compound derivatives through amino modification with various aliphatic and aromatic aldehydes. amanote.com This concise route has yielded analogues with diverse substituents at the 4'-position, allowing for a systematic investigation of how changes to the aminosugar affect biological activity. amanote.com

The following table details some of the semi-synthesized derivatives created from 4'-N-demethyl-vicenistatin.

| Derivative Name/Number | Modification at 4'-Amino Group | Starting Material | Reference |

|---|---|---|---|

| Compound 3 | Ethyl group | 4'-N-demethylthis compound | amanote.com |

| Compound 4 | Butyl group | 4'-N-demethylthis compound | amanote.com |

| Compound 5 | Benzyl group | 4'-N-demethylthis compound | amanote.com |

| Compound 6 | 4-Fluorobenzyl group | 4'-N-demethylthis compound | amanote.com |

| Compound 7 | 4-Trifluoromethylbenzyl group | 4'-N-demethylthis compound | amanote.com |

| Compound 8 | 3,5-Dihydroxybenzyl group | 4'-N-demethylthis compound | amanote.com |

Research into the semi-synthesis of this compound analogues has revealed that modifications to the aminosugar moiety are critical to its bioactivity. amanote.com The primary focus of these explorations has been the 4'-amino group of 4'-N-demethyl-vicenistatin. Studies have shown that the biological activity of the resulting derivatives is closely related to the nature of the substituent added at this position. Factors such as the length of an alkyl side chain or the presence of electron-withdrawing or electron-donating groups on an attached benzene (B151609) ring significantly influence the compound's properties. amanote.com While the importance of the sugar is clear, the main body of published semi-synthetic work has concentrated on this specific functional group, with less exploration into incorporating diverse functional groups at other positions on the vicenisamine ring.

Compound Index

| Compound Name |

|---|

| 4'-N-demethylthis compound |

| Vicenisamine |

| This compound |

| This compound M |

Molecular and Cellular Mechanisms of Action of Vicenistatin

Elucidation of Early Endosome-Derived Vacuole Formation

Vicenistatin triggers a dramatic cellular response characterized by the formation of large, swollen structures originating from early endosomes. researchgate.net This process is a result of enhanced homotypic fusion of these organelles, coupled with an uncontrolled fusion of their inner and limiting membranes. researchgate.netnih.gov

Detailed Cellular Phenotypes and Morphological Changes Induced by this compound

Treatment of various mammalian cell lines with this compound leads to the rapid appearance of vacuole-like structures. researchgate.net For instance, in normal rat fibroblast 3Y1 cells, exposure to 300 nM this compound for 2 hours results in the formation of large vacuoles that can occupy more than half of the cell's volume. researchgate.net Time-lapse microscopy has revealed that these large vacuoles are formed through the repetitive homotypic fusion of smaller vesicles. researchgate.net Interestingly, this process appears to be somewhat dynamic, as some large vacuoles have been observed to break down into smaller ones. researchgate.net The effects of this compound on vacuole formation are considered to be irreversible. uea.ac.uk

The origin of these vacuoles has been confirmed to be early endosomes, as they are surrounded by EEA1, a well-established marker protein for this organelle. tandfonline.comtandfonline.com

Requirement of V-ATPase Activity and Extracellular Chloride Ions for Vacuolation

The formation of vacuoles induced by this compound is dependent on the activity of vacuolar-type H+-ATPase (V-ATPase) and the presence of extracellular chloride ions. tandfonline.comtandfonline.com This is analogous to the mechanism of vacuolation induced by certain bacterial toxins. tandfonline.com Inhibition of V-ATPase with bafilomycin A1 effectively blocks this compound-induced vacuolation. tandfonline.comtandfonline.com Similarly, depriving the cells of extracellular chloride ions by replacing them with gluconate ions also prevents the formation of these vacuoles. tandfonline.com

These findings suggest that an influx of protons, mediated by V-ATPase, and a concurrent influx of chloride ions as counter-ions are necessary for the swelling of the endosomes and the formation of the observed vacuoles. tandfonline.com The vacuoles themselves are weakly acidic, as indicated by staining with acridine (B1665455) orange, which accumulates in acidic compartments. tandfonline.com

Mechanism of Rab5-PAS Pathway Activation

A key element in the mechanism of this compound-induced vacuolation is the activation of the Rab5-PAS pathway. nih.govtandfonline.combvsalud.org Rab5 is a small GTPase that acts as a master regulator of early endosome trafficking, controlling their docking and fusion. tandfonline.com

This compound's Modulatory Effects on Rab5 Activity and Related Effectors

This compound has been shown to activate the Rab5-PAS pathway in cells. nih.govtandfonline.combvsalud.org This activation leads to the enhanced homotypic fusion of early endosomes, which is a critical step in the formation of the large vacuoles. tandfonline.comtandfonline.com Rab5, in its active GTP-bound state, recruits various effector proteins to the early endosomal membrane, including EEA1. tandfonline.comnih.gov The colocalization of EEA1 with the this compound-induced vacuoles provides further evidence for the involvement of the Rab5 pathway. tandfonline.comtandfonline.com

Relationship between Rab5 Activation and Phosphoinositide Metabolism (e.g., PtdIns(3,5)P2 levels, PIKfyve activity)

Phosphoinositides, particularly phosphatidylinositol-3-phosphate (PtdIns(3)P), play a crucial role in early endosome function and are regulated by Rab5. nih.gov Rab5 interacts with and activates PI 3-kinases, such as Vps34, which generates PtdIns(3)P on early endosomes. nih.gov This lipid then serves as a docking site for effector proteins containing a FYVE domain, like EEA1. nih.gov

Interestingly, this compound's mechanism of action differs from that of another vacuolating compound, YM201636, which is an inhibitor of PIKfyve. tandfonline.combvsalud.org PIKfyve is a lipid kinase that phosphorylates PtdIns(3)P to produce phosphatidylinositol (3,5)-bisphosphate (PtdIns(3,5)P2). nih.gov Unlike YM201636, this compound does not inhibit PIKfyve activity in vitro. tandfonline.comtandfonline.combvsalud.org Instead, its activation of the Rab5-PAS pathway appears to be the primary driver of vacuolation. uea.ac.uktandfonline.com It has been suggested that the activation of the Rab5-PAS pathway leads to a decrease in cellular PtdIns(3,5)P2 levels, which is phenotypically consistent with the observed vacuolation. uea.ac.uk

Interaction with Cellular Membranes and Alteration of Membrane Fluidity

Beyond its effects on specific signaling pathways, this compound also directly interacts with cellular membranes, altering their physical properties. nih.govtandfonline.comresearchgate.net

This compound has been shown to increase the membrane surface fluidity of cholesterol-containing liposomes in vitro. tandfonline.comnih.govtandfonline.com This effect on membrane fluidity is believed to contribute to the uncontrolled fusion of early endosomes. tandfonline.comresearchgate.net The importance of membrane cholesterol content in this compound's activity is highlighted by the observation that depleting cholesterol from the plasma membrane using methyl-β-cyclodextrin (MβCD) sensitizes cells to this compound, leading to increased vacuolation. tandfonline.comtandfonline.com

Direct Effects on Membrane Surface Fluidity, particularly in Cholesterol-Containing Liposomes

Cholesterol is a critical component of mammalian cell membranes, typically acting to decrease membrane fluidity and increase lipid packing, which enhances membrane rigidity. mdpi.comimrpress.com In controlled in-vitro experiments, this compound has been shown to directly counteract this effect. Studies utilizing artificial membranes, or liposomes, have been instrumental in elucidating this mechanism.

When this compound was introduced to liposomes containing cholesterol, it caused a measurable increase in the fluidity of the membrane surface. tandfonline.comresearchgate.netnih.gov This effect was quantified by measuring the fluorescence polarization of a probe, TMA-DPH, within the liposomal bilayer. tandfonline.com A decrease in polarization indicates higher fluidity. The findings from these experiments demonstrated that this compound alters the physical properties of the lipid bilayer, a mechanism that is thought to be central to its biological activity. tandfonline.com

| Liposome Composition | Treatment | Observed Effect on Membrane Fluidity | Experimental Evidence |

|---|---|---|---|

| Cholesterol-containing liposomes | This compound | Increased surface fluidity | Decreased fluorescence polarization of TMA-DPH probe. tandfonline.com |

| Liposomes without cholesterol | N/A | Higher baseline fluidity compared to cholesterol-containing liposomes. | General principle of membrane biophysics. mdpi.comimrpress.com |

Consequences of Cholesterol Deprivation on this compound-Induced Cellular Responses

Given its effects on cholesterol-containing membranes, researchers investigated how cellular responses to this compound would change if the cells were first depleted of cholesterol. Using methyl-β-cyclodextrin (MβCD), a compound known to extract cholesterol from the plasma membrane, studies have shown that cholesterol levels are directly linked to this compound's vacuolating activity. tandfonline.comtandfonline.com

When cells were treated with MβCD to reduce plasma membrane cholesterol, their sensitivity to this compound increased significantly. tandfonline.comtandfonline.com For instance, in control cells, a 100 nM concentration of this compound was insufficient to induce vacuole formation. tandfonline.com However, in cholesterol-deprived cells, the same 100 nM concentration of this compound was able to cause significant vacuolation. tandfonline.com This heightened sensitivity could be reversed by replenishing the cells with cholesterol, which suppressed the vacuolation effect. tandfonline.com These results strongly suggest that the cholesterol content of the plasma membrane modulates the cell's susceptibility to this compound-induced vacuolation. tandfonline.comtandfonline.com

Delineation of Independent Mechanisms for Vacuolation and Cytotoxicity

While this compound is known for its antitumor (cytotoxic) activity, research indicates that its ability to induce vacuolation and its ability to kill cells are likely two separate, independent phenomena. tandfonline.comtandfonline.com

The primary evidence for this distinction comes from dose-response studies. In cell lines such as normal rat fibroblast 3Y1 cells, the concentrations of this compound required to induce vacuolation are significantly lower than those required for cytotoxicity. tandfonline.comtandfonline.com Large-scale vacuolation can be observed at concentrations around 300 nM. researchgate.net In contrast, the half-maximal inhibitory concentration (IC50) for cytotoxicity in the same cells is approximately 1 µM. tandfonline.comtandfonline.com

This separation in effective concentrations suggests that the cellular pathways leading to vacuole formation are distinct from those that trigger cell death. tandfonline.com While the profound disruption of endosomal trafficking caused by vacuolation could contribute to cellular stress, it is not the direct cause of the acute cytotoxicity observed at higher concentrations. tandfonline.comtandfonline.com

Structure Activity Relationship Sar Studies of Vicenistatin and Its Analogues

Significance of the Vicenisamine Aminosugar for Biological Activity

The vicenisamine aminosugar, a unique deoxyaminosugar appended to the macrolactam core, is crucial for the biological activity of vicenistatin. researchgate.netacs.org SAR studies have consistently demonstrated that modifications or replacement of this sugar moiety can profoundly impact the compound's efficacy. researchgate.netacs.orgnih.gov The presence of the aminosugar is considered essential for the cytotoxic and antimicrobial activities of this class of compounds. nih.govasm.orgasm.org

Early research highlighted the absolute dependence of this compound's biological activity on its pendant aminosugar. acs.org This was further substantiated by the finding that this compound M, a natural congener where the vicenisamine is replaced by a mycarose (B1676882) residue, is inactive. researchgate.netglobalauthorid.com This underscores the specific and critical role of the vicenisamine moiety in the molecule's mechanism of action. researchgate.net The biosynthesis of this unique sugar involves a set of specific genes, and its attachment to the aglycone is a final, crucial step in producing the active compound. researchgate.netacs.org The importance of the sugar is not unique to this compound, as the sugar moieties of other related macrolactam antibiotics, like sipanmycins, are also essential for their biological activities. nih.govasm.org

Role of Aglycone Conformation in Modulating Biological Activity

The conformation of the 20-membered macrolactam aglycone is a critical determinant of this compound's biological activity. nih.gov Synthetic strategies developed to create analogues of this compound, including C20- and/or C23-demethyl analogues, have provided insights into the conformational requirements for cytotoxicity. nih.gov Evaluation of these synthetic analogues revealed the importance of a fixed conformation of the aglycone for biological activity. nih.govresearchgate.net This suggests that the macrolide ring adopts a specific three-dimensional structure that is necessary for its interaction with its cellular target. Any alterations that disrupt this conformation are likely to lead to a loss of activity.

SAR of 4'-N-Demethyl-Vicenistatin and Its Semi-Synthetic Derivatives

4'-N-demethyl-vicenistatin, an analogue of this compound, has emerged as a promising candidate for further development due to its potent antitumor activity and reduced cytotoxicity. mdpi.commdpi.com This analogue, originally isolated from a mutant strain of Streptomyces parvus, serves as a valuable starting material for semi-synthetic modifications aimed at exploring the SAR of the 4'-amino group of the vicenisamine moiety. researchgate.netnih.gov

Impact of Alkyl Side Chain Length at the 4'-Amino Group on Biological Activities

The biological activity of this compound derivatives is significantly influenced by the length of the alkyl side chain at the 4'-amino group of the vicenisamine sugar. researchgate.netnih.gov Semi-synthetic studies involving the modification of 4'-N-demethyl-vicenistatin have shown that varying the alkyl chain length can modulate the antibacterial and cytotoxic properties of the resulting compounds. researchgate.net

One notable finding is that a derivative with a butyl group at the 4'-amino position exhibited good antimicrobial activities against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL, coupled with low cytotoxicity. researchgate.netnih.gov This highlights that an optimal alkyl chain length can enhance the therapeutic index of this compound analogues. The relationship between alkyl chain length and biological activity has also been observed in other classes of compounds, where it can influence factors like membrane permeability and target interaction. nih.gov

| Compound | Modification at 4'-Amino Group | Antibacterial Activity (MIC, µg/mL) vs. Gram-positive bacteria | Cytotoxicity |

| This compound | -NHCH₃ | Potent | High |

| 4'-N-demethyl-vicenistatin | -NH₂ | Good | Reduced |

| Derivative with Butyl group | -NH(CH₂)₃CH₃ | Good (0.5-4) | Low |

Influence of Electron-Withdrawing and Electron-Donating Substituents on the Aminosugar Moiety

The electronic properties of substituents on the aminosugar moiety also play a crucial role in the biological activity of this compound derivatives. researchgate.netnih.gov The introduction of electron-withdrawing or electron-donating groups to the 4'-amino group of 4'-N-demethyl-vicenistatin has been shown to modulate its bioactivity. researchgate.netnih.gov

A semi-synthetic derivative bearing a 3,5-dihydroxy-benzyl group, which contains electron-donating hydroxyl groups, at the 4'-amino position displayed significant antimicrobial activity with MIC values between 0.5 and 4 µg/mL against Gram-positive pathogens, along with low cytotoxicity. researchgate.netnih.gov This suggests that the presence of electron-donating groups can be favorable for antibacterial activity while maintaining a low toxicity profile. These findings underscore the importance of the electronic nature of the substituents on the vicenisamine sugar in fine-tuning the biological properties of this compound analogues. researchgate.net

Comparative Analysis of Biological Activities with Natural Congeners (e.g., this compound M)

Comparing the biological activities of this compound with its natural congeners provides valuable insights into the structural features essential for its function. A key example is this compound M, which is produced by Streptomyces halstedii HC34 alongside this compound. researchgate.net The defining structural difference in this compound M is the replacement of the vicenisamine aminosugar with a mycarose residue. researchgate.net

Crucially, this compound M is reported to be inactive, demonstrating the indispensable role of the vicenisamine moiety for the compound's cytotoxicity. researchgate.netglobalauthorid.com This stark difference in activity highlights the specific structural and functional requirements of the sugar for biological recognition and effect.

Another important natural analogue is 4'-N-demethylthis compound. acs.org This compound, isolated from a genetically engineered strain of S. parvus, exhibits impressive antibacterial activity against a range of Gram-positive bacteria, including MRSA, as well as against the Gram-negative bacterium Helicobacter pylori and the fungal pathogen Candida albicans. researchgate.netacs.org Notably, 4'-N-demethylthis compound displays reduced cytotoxicity compared to this compound, particularly against noncancerous human cell lines. researchgate.netacs.org The N-demethyl analogue's selective activity against mycobacteria and fungal pathogens suggests that the 4'-N-methyl group on this compound is important for its selective anti-infective activities. acs.org

These comparative analyses underscore the critical role of the aminosugar and its specific substitutions in determining the biological activity and selectivity of this compound and its congeners.

Future Research Trajectories and Biotechnological Prospects for Vicenistatin

Prospects for Engineered Biosynthesis of Novel Vicenistatin Compounds

The elucidation of the this compound biosynthetic gene cluster (BGC), which spans approximately 64 kbp, has paved the way for engineered biosynthesis approaches to generate novel analogs. capes.gov.brnih.gov This cluster contains genes for four modular polyketide synthases (PKSs), enzymes for vicenisamine biosynthesis, and other associated proteins. capes.gov.brnih.gov

A significant breakthrough has been the identification of the specific genes involved in the biosynthesis of the aminosugar vicenisamine. acs.orgnih.gov For instance, the gene vicG was identified as an N-methyltransferase responsible for the final methylation step in the vicenisamine pathway. acs.org Inactivation of this gene led to the production of 4′-N-demethylthis compound, a derivative that exhibited impressive antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and showed reduced cytotoxicity compared to the parent compound. acs.org This finding highlights the potential of targeted gene inactivation to produce derivatives with improved therapeutic profiles.

Furthermore, a common mechanism for the incorporation of β-amino acid starter units into the polyketide synthase (PKS) machinery has been described, where adenylation enzymes selective for specific β-amino acids act as gatekeepers. nih.govnih.gov This understanding offers a powerful strategy for generating diversity. By exchanging these β-amino acid-selective adenylation enzymes, it may be possible to introduce different starter units into the this compound backbone, leading to the creation of a library of novel macrolactam compounds. nih.gov

Future efforts in engineered biosynthesis could focus on:

Combinatorial Biosynthesis: Swapping PKS modules or domains with those from other macrolactam biosynthetic pathways to alter the macrolide core structure. asm.org

Glycosylation Engineering: The glycosyltransferase VinC, which attaches vicenisamine to the aglycone, could be engineered to accept alternative sugar moieties, potentially altering the compound's activity and specificity. capes.gov.brnih.gov

Post-PKS Modification: Exploring and manipulating the enzymes responsible for post-PKS modifications, such as hydroxylations or epoxidations, could yield further structural diversification. nih.gov

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions

| Gene(s) | Function | Potential for Engineered Biosynthesis |

| vin PKSs | Polyketide synthases responsible for the macrolactam core assembly. capes.gov.brnih.gov | Module/domain swapping to create novel core structures. |

| vicC, vicD, vicE, vicF, vicG | Involved in the biosynthesis of the aminosugar vicenisamine. acs.orgnih.gov | Gene inactivation or modification to produce analogs with altered sugar moieties. |

| vicG | N-methyltransferase in the final step of vicenisamine biosynthesis. acs.orgnih.gov | Inactivation leads to 4′-N-demethylthis compound with altered bioactivity. acs.org |

| vinI | Glutamate (B1630785) mutase subunit involved in forming the (2S,3S)-3-MeAsp starter unit. nih.gov | Altering substrate specificity to incorporate different starter units. |

| VinC | Glycosyltransferase that attaches vicenisamine to the aglycone. capes.gov.brnih.gov | Engineering to accept different sugar donors for glycodiversification. |

| vicR1 | Positive pathway-specific regulatory gene. acs.orgnih.gov | Overexpression to potentially increase this compound yield. |

Utility of this compound as a Chemical Probe in Membrane Trafficking Research

Recent studies have unveiled a fascinating aspect of this compound's mechanism of action: its ability to induce the formation of large vacuoles derived from early endosomes in mammalian cells. tandfonline.comresearchgate.nettandfonline.com This property positions this compound as a valuable chemical probe for dissecting the intricate processes of membrane trafficking.

The vacuolation induced by this compound is dependent on V-ATPase activity and extracellular chloride ions. tandfonline.com Unlike other vacuolating agents that might target late endosomes or lysosomes, this compound specifically affects early endosomes. tandfonline.comtandfonline.com Research indicates that this compound activates the Rab5-PAS pathway, a key regulatory cascade in homotypic early endosome fusion. tandfonline.comresearchgate.net Furthermore, this compound has been shown to increase the fluidity of the membrane surface, a property that may contribute to its effect on endosome fusion. tandfonline.comtandfonline.com

This unique mode of action makes this compound a powerful tool for:

Investigating Endosome Fusion: Studying the molecular machinery and regulatory networks governing the homotypic fusion of early endosomes. tandfonline.comresearchgate.net

Elucidating the Role of Membrane Fluidity: Probing the connection between membrane fluidity and the regulation of endosomal dynamics. tandfonline.comresearchgate.net

Dissecting the Rab5-PAS Pathway: Providing a means to chemically modulate this pathway and study its downstream effects on cellular processes. tandfonline.com

The use of this compound as a bioprobe can help to unravel the complex mechanisms that ensure the proper functioning of the endosomal system, which is crucial for processes like receptor signaling and recycling. tandfonline.comtandfonline.com

Untapped Potential for Diverse Biological Activities and Mechanistic Investigations

While initially identified for its antitumor properties, the full spectrum of this compound's biological activities remains largely unexplored. jst.go.jp The discovery of potent antibacterial activity in its demethylated analog suggests that other derivatives may possess novel or enhanced bioactivities. acs.org

Future investigations should aim to:

Screen for New Activities: Systematically screen this compound and its analogs against a wide range of biological targets, including different cancer cell lines, pathogenic bacteria, fungi, and viruses. frontiersin.org

Elucidate Antitumor Mechanisms: While vacuole formation has been linked to its cytotoxicity, the precise molecular targets and downstream signaling pathways responsible for its antitumor effects require further detailed investigation. tandfonline.comresearchgate.net The importance of the vicenisamine sugar for cytotoxicity has been noted, as an analog with a mycarose (B1676882) sugar (this compound M) was found to be inactive. capes.gov.br

Structure-Activity Relationship (SAR) Studies: The synthesis of various analogs, such as C20- and/or C23-demethyl derivatives, has indicated the importance of the aglycone's fixed conformation for its biological activity. nih.govresearchmap.jp Continued SAR studies, guided by the possibilities of engineered biosynthesis, will be crucial for optimizing its therapeutic potential.

The development of this compound derivatives with reduced cytotoxicity but potent and specific activities against pathogens or cancer cells is a significant area of opportunity. researchgate.netmdpi.com

Emerging Challenges and Opportunities in this compound Research and Development

Despite the promising prospects, several challenges need to be addressed to fully realize the potential of this compound.

Challenges:

Supply and Scalability: The natural production of this compound can be low. mdpi.com While optimization of culture media using statistical and AI-driven approaches has shown promise for increasing the yield of derivatives like 4′-N-demethyl-vicenistatin, further improvements are needed for large-scale production. mdpi.com

Complexity of Biosynthesis: The intricate nature of the PKS and the associated enzymatic pathways presents a significant hurdle for predictable and efficient engineered biosynthesis. nih.govresearchgate.net Understanding the protein-protein interactions between the various enzymes is critical. nih.gov

Total Synthesis: While total syntheses of this compound have been achieved, they are often complex and lengthy, making the large-scale production of analogs through chemical synthesis challenging. nih.gov

Opportunities:

Synthetic Biology and Metabolic Engineering: Advances in synthetic biology offer the potential to refactor the this compound BGC into a heterologous host that is more amenable to industrial-scale fermentation and genetic manipulation. researchgate.netmdpi.com

Novel Screening Platforms: The development of high-throughput screening methods can accelerate the discovery of new biological activities for this compound and its analogs.

Interdisciplinary Research: Collaboration between chemists, biologists, and bioengineers will be essential to overcome the existing challenges and to fully exploit the therapeutic and biotechnological potential of this unique natural product. socioeco.org

Q & A

Q. What are the key structural characteristics of Vicenistatin, and how are they determined experimentally?

this compound is a macrocyclic lactam containing β-amino acid residues. Its structure (InChI=1S/C30H48N2O4/...) includes stereochemical details resolved via NMR, mass spectrometry, and X-ray crystallography. Biosynthetic studies, such as the role of acyltransferase (AT) VinK in transferring β-alanyl intermediates, further validate its assembly . For reproducibility, experimental protocols must detail solvent systems, purification methods, and spectral data acquisition parameters, as outlined in journal guidelines .

Q. What methodologies are employed to elucidate this compound’s biosynthetic pathway?

Pathway elucidation combines genetic knockout studies, heterologous expression of polyketide synthase (PKS) modules, and in vitro enzymatic assays. For example, VinK’s selectivity for β-alanyl intermediates was confirmed through comparative assays with homologs like SceG, using HPLC and LC-MS to track intermediate transfer efficiency . Researchers should report reaction conditions (pH, temperature) and negative controls to ensure data validity .

Q. How is this compound’s biological activity assessed in preclinical studies?

Activity assays include minimum inhibitory concentration (MIC) tests against bacterial strains and cytotoxicity profiling using mammalian cell lines. Dose-response curves and statistical analyses (e.g., IC50 calculations) are critical. Studies must specify strain sources, growth conditions, and assay replication methods to address variability .

Advanced Research Questions

Q. How do researchers address contradictions in enzyme specificity during this compound biosynthesis?

Discrepancies in AT domain selectivity (e.g., VinK’s preference for L-alanine vs. SceG’s promiscuity) are resolved via structural biology (cryo-EM or X-ray crystallography) and mutagenesis. Kinetic parameters () for substrate binding are quantified to identify key residues influencing specificity. Data interpretation should align with frameworks like FINER criteria to ensure methodological rigor .

Q. What experimental strategies mitigate challenges in replicating this compound’s synthetic pathways?

Modular PKS engineering and codon optimization improve heterologous expression yields. Troubleshooting involves comparing native vs. engineered systems using metabolomics (e.g., untargeted LC-MS) to detect pathway bottlenecks. Researchers must document strain engineering steps and provide raw data in supplementary materials for peer validation .

Q. How are computational models integrated to predict this compound’s enzymatic behavior?

Molecular dynamics simulations and docking studies model AT-substrate interactions. For instance, VinK’s binding pocket dynamics are simulated to predict β-alanyl compatibility. Models require validation through site-directed mutagenesis and kinetic assays. Journals often mandate deposition of simulation datasets in public repositories .

Q. What analytical frameworks resolve conflicting spectral data in this compound characterization?

Contradictory NMR/LC-MS results are addressed via multi-dimensional spectroscopy (e.g., HSQC, COSY) and isotopic labeling. For example, -labeled precursors track carbon flux in biosynthetic intermediates. Data analysis should follow standardized protocols (e.g., MestReNova for NMR) and include error margins .

Methodological Guidelines

- Data Reporting : Follow Beilstein Journal guidelines: report ≤5 compounds in the main text, with extended datasets in supplementary files (e.g., Table S3 in ). Include raw spectral peaks and chromatograms .

- Ethical Replication : Use the PICO framework (Population, Intervention, Comparison, Outcome) to design comparative studies. For enzyme assays, define negative controls (e.g., heat-inactivated enzymes) and triplicate runs .

- Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when data conflicts arise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.